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Compound of Interest

Compound Name: Sphingosine (d18:1(142))

Cat. No.: B15581258

Introduction

Fatty Acid Desaturase 3 (FADS3) is a crucial enzyme in lipid metabolism, recently identified as
a A14Z sphingoid base desaturase.[1][2][3][4] This discovery has unveiled its role in the
diversification of sphingolipid structures, particularly in the formation of long-chain bases
(LCBs) containing a A14Z double bond. FADS3 catalyzes the conversion of sphingosine
(d18:1) to sphingadienine (d18:2) and, significantly, the conversion of the atypical cytotoxic 1-
deoxysphinganine (m18:0) to 1-deoxysphingosine (m18:1), also known as Sphingosine
(d18:1(14Z)).[1][2][3] The accumulation of certain sphingolipid metabolites is implicated in
various pathological conditions, making the monitoring of enzymes like FADS3 a critical area of
research for drug development and diagnostics. This application note provides detailed
protocols for monitoring FADS3 activity by quantifying its product, Sphingosine (d18:1(14Z)),
using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The activity of FADS3 can be indirectly monitored by measuring the levels of its specific
products. FADS3 introduces a cis double bond at the A14 position of the sphingoid base
backbone.[5][6] Therefore, an increase in the concentration of Sphingosine (d18:1(14Z)) or
the ratio of d18:2/d18:1 sphingolipids can be directly correlated with FADS3 activity.[1][2] This
application note outlines methods for cell culture and manipulation of FADS3 expression, lipid
extraction, and subsequent quantification of Sphingosine (d18:1(14Z)) by LC-MS/MS.
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Data Presentation

The following tables summarize expected quantitative outcomes from experiments designed to
monitor FADS3 activity.

Table 1: Relative Levels of Sphingosine (d18:1(14Z)) in HEK293 Cells with Modulated FADS3
Expression.

Relative Sphingosine
Cell Line Treatment (d18:1(14Z2)) Levels
(Normalized to Control)

Wild-Type HEK293 None (Control) 1.0
HEK293 FADS3 Overexpression >5.0
HEK293 FADS3 Knockdown (siRNA) <0.5

Table 2: Effect of FADS3 Overexpression on Sphingolipid Profile in HEK293 Cells. Data shows
a significant increase in the product-to-substrate ratio, indicating FADS3 activity.

FADS3

Sphingolipid Ratio  Wild-Type Cells Overexpressing Fold Change
Cells

(d7)d18:2 / (d7)d18:1 Baseline Significantly Increased >10

Experimental Protocols
Protocol 1: Cell Culture and FADS3 Expression
Modulation

This protocol describes the culture of HEK293 cells and methods for overexpressing or
knocking down FADS3.

Materials:

o HEK?293 cells
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e Dulbecco's Modified Eagle Medium (DMEM)

o Fetal Bovine Serum (FBS)

e Penicillin-Streptomycin

o FADSS3 expression vector (or empty vector control)

o FADS3 siRNA (or scrambled control siRNA)

o Lipofectamine™ RNAIMAX or similar transfection reagent
e Opti-MEM™ Reduced Serum Medium

Procedure:

e Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-
Streptomycin at 37°C in a 5% CO2 incubator.

o FADS3 Overexpression:
o Seed HEK?293 cells in 6-well plates.

o At 70-80% confluency, transfect cells with a FADS3 expression vector or an empty vector
control using a suitable transfection reagent according to the manufacturer's instructions.

o Incubate for 48 hours post-transfection before harvesting for lipid extraction.
e FADS3 Knockdown:
o Seed HEK293 cells in 6-well plates.

o Transfect cells with FADS3-specific SIRNA or a scrambled control siRNA using a
transfection reagent like Lipofectamine™ RNAIMAX.

o Incubate for 72 hours post-transfection, then proceed to lipid extraction.[1]

Protocol 2: Lipid Extraction from Cultured Cells
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This protocol details the extraction of sphingolipids from cultured cells for subsequent LC-
MS/MS analysis.[7]

Materials:

Phosphate Buffered Saline (PBS)

e Methanol (LC-MS grade)

e Chloroform (LC-MS grade)

« Internal Standard (IS) solution (e.g., C17-sphingosine)

» Vortex mixer

e Centrifuge

« Nitrogen evaporator or vacuum concentrator

Procedure:

o Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

e Lysis and Extraction:

[e]

Add 1 mL of ice-cold methanol to each well and scrape the cells.

[e]

Transfer the cell suspension to a glass tube.

o

Add the internal standard solution.

Add 2 mL of chloroform.

[¢]

[¢]

Vortex vigorously for 2 minutes.
e Phase Separation:

o Add 1 mL of water and vortex for 1 minute.
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o Centrifuge at 2,000 x g for 10 minutes to separate the phases.
e Solvent Evaporation:
o Carefully collect the lower organic phase containing the lipids into a new glass tube.

o Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum
concentrator.

¢ Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 pL) of the
initial LC mobile phase for analysis.

Protocol 3: Quantification of Sphingosine (d18:1(142))
by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of Sphingosine
(d18:1(14Z2)) using a triple quadrupole mass spectrometer.[7][8][9]

Materials:

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

e High-performance liquid chromatography (HPLC) system

e HILIC or C18 reverse-phase column

o Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate

¢ Mobile Phase B: Acetonitrile with 0.1% formic acid

e Sphingosine (d18:1(14Z)) analytical standard

Procedure:

o Chromatographic Separation:

o Equilibrate the column with the initial mobile phase conditions.

o Inject the reconstituted lipid extract.
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o Separate the lipids using a gradient elution. For a HILIC column, a typical gradient would
be from high organic to high aqueous content. For a C18 column, the gradient would be
from high aqueous to high organic.

e Mass Spectrometric Detection:
o Operate the mass spectrometer in positive ion mode.

o Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-
product ion transitions for Sphingosine (d18:1(142)) and the internal standard should be
determined by direct infusion of the analytical standards.

o Data Analysis:
o Integrate the peak areas for Sphingosine (d18:1(14Z)) and the internal standard.
o Generate a standard curve using the analytical standard.

o Calculate the concentration of Sphingosine (d18:1(142)) in the samples by normalizing to
the internal standard and comparing to the standard curve.
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Caption: FADS3 introduces a A14Z double bond into sphingoid bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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